

An In-depth Technical Guide to the Chemistry of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-bromobenzonitrile

Cat. No.: B189585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromobenzonitrile is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a bromine atom amenable to cross-coupling reactions, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its pivotal role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **5-Amino-2-bromobenzonitrile** is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Identifier	Value	Source
CAS Number	72115-09-4	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₇ H ₅ BrN ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	197.03 g/mol	--INVALID-LINK--, --INVALID-LINK--
InChI Key	VAWTVSTXVGCVJW-UHFFFAOYSA-N	--INVALID-LINK--, --INVALID-LINK--

Physical Property	Value	Source
Appearance	Pale-yellow to Yellow-brown Solid	--INVALID-LINK--
Melting Point	96-100 °C (for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--
Boiling Point	288.4±25.0 °C (Predicted, for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--
Density	~1.6 g/cm ³	--INVALID-LINK--
pKa	1.11±0.10 (Predicted, for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--
Solubility	Soluble in methanol (for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--

Spectroscopic Data

Spectroscopy	Data
¹ H NMR	Characteristic signals in the aromatic region are expected. Due to the electron-donating amino group and electron-withdrawing nitrile and bromo groups, the aromatic protons will exhibit distinct chemical shifts and coupling patterns.
¹³ C NMR	Expected signals include those for the six aromatic carbons (with varying chemical shifts due to substitution), and a characteristic signal for the nitrile carbon.
IR Spectroscopy	Key expected peaks include N-H stretching vibrations for the primary amine, C≡N stretching for the nitrile group, and C-Br stretching.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

Experimental Protocols

Synthesis of 5-Amino-2-bromobenzonitrile

A common synthetic route to **5-Amino-2-bromobenzonitrile** involves the reduction of the corresponding nitro compound, 2-bromo-5-nitrobenzonitrile. While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar anilines.

Materials:

- 2-bromo-5-nitrobenzonitrile
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)

- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred suspension of 2-bromo-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the aqueous residue with ethyl acetate.

- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Amino-2-bromobenzonitrile**.
- The product can be further purified by column chromatography on silica gel or by recrystallization.

Reaction of 5-Amino-2-bromobenzonitrile: A Sandmeyer-type Reaction

The following protocol details a reaction where the amino group of **5-Amino-2-bromobenzonitrile** is converted to a sulfonyl chloride via a Sandmeyer-type reaction.[\[1\]](#)

Materials:

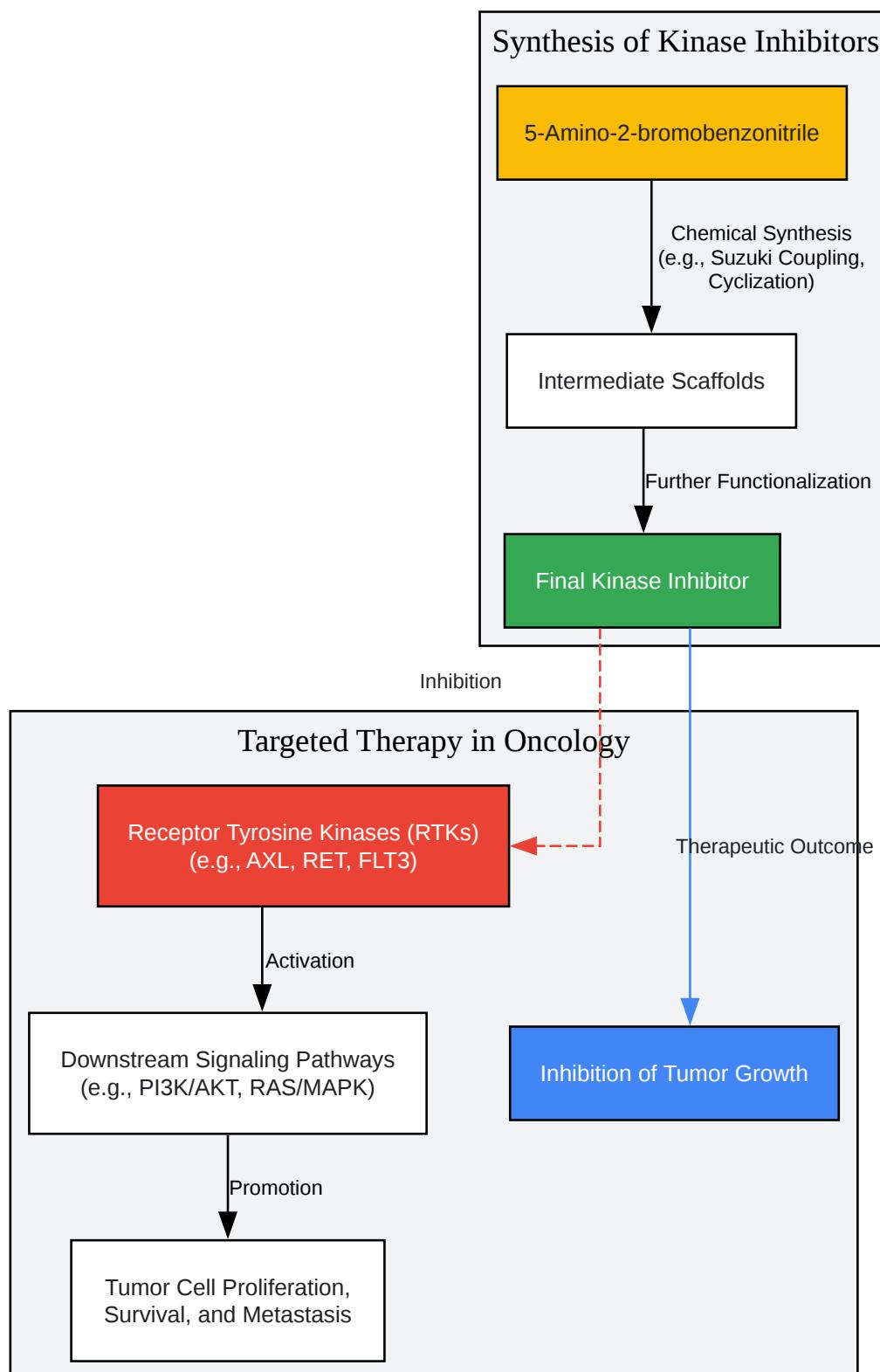
- **5-Amino-2-bromobenzonitrile** (10.0 g, 50.75 mmol)
- Concentrated hydrochloric acid (25 mL)
- Acetic acid (25 mL + 25 mL)
- Sodium nitrite (3.85 g, 55.82 mmol)
- Water (12.5 mL)
- Sulfur dioxide
- Calcium chloride dihydrate (3.46 g, 20.30 mmol)
- Dichloromethane
- Saturated aqueous solution of sodium chloride
- Anhydrous sodium sulfate
- Ethyl acetate

- Heptane

Equipment:

- Reaction flasks
- Magnetic stirrer
- Ice bath
- Filtration apparatus
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

Procedure:


- In a flask, dissolve **5-Amino-2-bromobenzonitrile** (10.0 g, 50.75 mmol) in concentrated hydrochloric acid (25 mL) and acetic acid (25 mL).
- Cool the solution to 0°C in an ice bath and add a solution of sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL).
- Stir the reaction at 0°C for 15 minutes to form the diazonium salt.
- In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid (25 mL) at 0°C.
- Add calcium chloride dihydrate (3.46 g, 20.30 mmol) to the sulfur dioxide solution.
- Slowly add the diazonium salt solution to the sulfur dioxide solution.
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Dilute the reaction mixture with water, which will cause a white precipitate to form.

- Collect the precipitate by filtration.
- Dissolve the solid in dichloromethane and wash with a saturated aqueous solution of sodium chloride.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography using 5% ethyl acetate in heptane as the eluent.
- Combine the fractions containing the product and concentrate in vacuo to obtain the title compound as a colorless solid.

Role in Drug Development: A Precursor to Kinase Inhibitors

5-Amino-2-bromobenzonitrile is a crucial intermediate in the synthesis of a variety of heterocyclic compounds, many of which exhibit potent biological activity. A significant application of this molecule is in the development of kinase inhibitors, particularly for receptor tyrosine kinases (RTKs), which are key targets in oncology. The versatile functional groups of **5-amino-2-bromobenzonitrile** allow for its elaboration into complex molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their function and downstream signaling.

The following diagram illustrates the logical workflow from **5-Amino-2-bromobenzonitrile** as a starting material to the inhibition of key oncogenic signaling pathways.

[Click to download full resolution via product page](#)

Caption: Workflow from **5-Amino-2-bromobenzonitrile** to Therapeutic Outcome.

Conclusion

5-Amino-2-bromobenzonitrile is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties and versatile reactivity provide a robust platform for the synthesis of novel and complex molecular architectures. The ability to leverage its functional groups in various synthetic transformations has positioned it as a key intermediate in the development of targeted therapies, most notably in the pursuit of potent and selective kinase inhibitors for the treatment of cancer. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the synthetic potential of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 5-Amino-2-bromobenzonitrile [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemistry of 5-Amino-2-bromobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189585#introduction-to-the-chemistry-of-5-amino-2-bromobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com